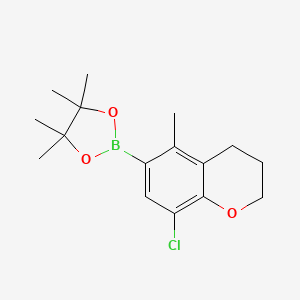
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring system substituted with a chlorine atom and a methyl group, as well as a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzopyran Ring System: : The benzopyran ring system can be synthesized through a series of reactions starting from commercially available starting materials. For example, the synthesis may involve the condensation of a substituted phenol with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications to introduce the chlorine and methyl substituents.
-
Introduction of the Dioxaborolane Moiety: : The dioxaborolane moiety can be introduced through a reaction between the benzopyran derivative and a boronic acid or boronic ester precursor. This step often involves the use of a palladium catalyst and appropriate ligands to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
-
Oxidation: : The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products, depending on the reagents and conditions used.
-
Substitution: : The chlorine substituent on the benzopyran ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzopyran derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Scientific Research Applications
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chlorine substituent on the benzopyran ring can also participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simple boronic acid commonly used in cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A boronic ester similar to the compound , but with a phenyl group instead of the benzopyran ring.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a bromophenyl group.
Uniqueness
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzopyran ring system, which imparts distinct structural and electronic properties
Properties
Molecular Formula |
C16H22BClO3 |
|---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(8-chloro-5-methyl-3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BClO3/c1-10-11-7-6-8-19-14(11)13(18)9-12(10)17-20-15(2,3)16(4,5)21-17/h9H,6-8H2,1-5H3 |
InChI Key |
RMBCPXFCRHOVLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2C)CCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















